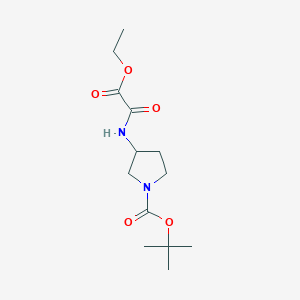![molecular formula C19H20FN3O B6462414 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2549066-24-0](/img/structure/B6462414.png)
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, also known as FMOP, is an organic chemical compound that is used in a variety of scientific research applications. It has been studied extensively due to its potential applications in the pharmaceutical and biotechnological fields. FMOP is synthesized through a number of different methods, including the use of pyrrolidine-2-carboxylic acid and 3-fluoro-4-methylbenzoyl chloride. The compound has a number of interesting biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine has a number of potential applications in the pharmaceutical and biotechnological fields. It has been studied extensively due to its potential to act as an inhibitor of certain enzymes, including those involved in the metabolism of drugs and other compounds. In addition, this compound has been used in the synthesis of other compounds, such as peptides, and has been studied for its potential use in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is not yet fully understood. It is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition is thought to be due to the formation of a covalent bond between the this compound molecule and the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a number of potential therapeutic effects. In laboratory experiments, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.
Advantages and Limitations for Lab Experiments
The use of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine in laboratory experiments has a number of advantages. It is highly efficient and yields a high purity product. In addition, it can be used in a variety of different experiments, such as those involving the synthesis of other compounds or the inhibition of certain enzymes. However, the use of this compound in laboratory experiments also has some limitations. The compound is not yet fully understood, and its mechanism of action is still being studied. In addition, the compound is not yet approved for use in humans, and its potential side effects are not yet known.
Future Directions
There are a number of potential future directions for 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine. Further research is needed to fully understand the compound’s mechanism of action and potential therapeutic effects. In addition, further studies are needed to determine the compound’s potential side effects and to evaluate its safety for use in humans. Finally, further research is needed to explore the potential applications of this compound in the pharmaceutical and biotechnological fields.
Synthesis Methods
The synthesis of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves the use of pyrrolidine-2-carboxylic acid and 3-fluoro-4-methylbenzoyl chloride. The reaction proceeds through a series of steps, beginning with the formation of an intermediate compound. This intermediate is then reacted with 3-fluoro-4-methylbenzoyl chloride to form the desired product, this compound. The reaction is typically carried out in a solvent such as dichloromethane, and is catalyzed by a base such as pyridine or triethylamine. The reaction is highly efficient and yields a high purity product.
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-13-5-6-14(10-16(13)20)19(24)23-9-7-15-11-22(12-17(15)23)18-4-2-3-8-21-18/h2-6,8,10,15,17H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOKEHRELXBQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)
![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462370.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B6462401.png)
![4-[(1-benzoylazetidin-3-yl)oxy]pyridine](/img/structure/B6462404.png)
![N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462406.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)
![8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6462422.png)
![1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462429.png)
![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462434.png)